omega-Hydroxy-LTB4
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(6Z,8E,10E,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9- |
InChI Key |
PTJFJXLGRSTECQ-QNCDDMJDSA-N |
Isomeric SMILES |
C(CC/C=C\CC(/C=C/C=C/C=C\C(CCCC(=O)O)O)O)CCO |
Canonical SMILES |
C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO |
Synonyms |
20-hydroxy-leukotriene B 20-hydroxyleukotriene B4 5,12,20-triHETE 5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid 5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid, (S-(R*,S*-(E,Z,E,Z)))-isome |
Origin of Product |
United States |
Enzymology and Biochemical Pathways of Omega Hydroxy Ltb4 Formation and Further Metabolism
Initial ω-Hydroxylation of LTB4
The primary step in the metabolic inactivation of LTB4 is its conversion to 20-hydroxy-LTB4 (20-OH-LTB4) through ω-hydroxylation. ontosight.aibiosciencepharma.com This reaction is a crucial control point for diminishing the pro-inflammatory signals mediated by LTB4. mdpi.comontosight.ai
Cytochrome P450 Enzymes in ω-Oxidation (CYP4F Family)
The ω-oxidation of LTB4 is predominantly catalyzed by a specific family of enzymes known as cytochrome P450s, particularly those belonging to the CYP4F subfamily. biosciencepharma.comhmdb.caresearchgate.net These enzymes are monooxygenases that play a vital role in the metabolism of various endogenous and exogenous compounds, including fatty acids and their derivatives like leukotrienes. frontiersin.orgwikipedia.org The CYP4F gene family is located on chromosome 19 and includes several members that participate in the metabolism of these bioactive lipids. researchgate.net
Within the CYP4F family, specific isoforms exhibit distinct catalytic efficiencies and substrate specificities for LTB4.
CYP4F2 : This isoform, also known as leukotriene B4 ω-hydroxylase, is a key enzyme in the metabolism of LTB4. frontiersin.orgwikipedia.org It catalyzes the ω-hydroxylation of LTB4 to 20-OH-LTB4. ontosight.aiwikipedia.org However, compared to CYP4F3A, CYP4F2 displays a significantly higher Km value for LTB4, suggesting a lower affinity for this substrate. researchgate.netnih.gov Specifically, the Km of CYP4F2 for LTB4 has been reported to be around 47-60 μM. researchgate.netnih.gov Besides LTB4, CYP4F2 is also involved in the metabolism of other endogenous compounds like fatty acids and fat-soluble vitamins. wikipedia.org
CYP4F3 : The CYP4F3 gene gives rise to two splice variants, CYP4F3A and CYP4F3B, through alternative splicing of a single pre-mRNA precursor. researchgate.netwikipedia.org This tissue-specific splicing results in enzymes with differing substrate specificities. researchgate.netcapes.gov.br
CYP4F3A : This isoform is recognized as the most efficient LTB4 ω-hydroxylase. researchgate.net It is characterized by a very high affinity for LTB4, with a reported Km value as low as 0.64–0.7 μM. nih.govdiva-portal.org This high affinity underscores its primary role in the inactivation of LTB4 in specific cell types. mdpi.comdiva-portal.org CYP4F3A is also capable of metabolizing other eicosanoids, such as lipoxin B4, for which it shows a higher affinity compared to lipoxin A4. researchgate.net
CYP4F3B : In contrast to CYP4F3A, CYP4F3B has a much lower affinity for LTB4, with a Km value approximately 30-fold higher. capes.gov.br Its substrate preference leans more towards the hydroxylation of arachidonic acid and other ω-3 polyunsaturated fatty acids. frontiersin.orgnih.gov
Other members of the CYP4F family, such as CYP4F11, also possess LTB4 ω-hydroxylase activity, although it is considerably lower than that of CYP4F2 and CYP4F3A. mdpi.comnih.gov While some early studies suggested a role for CYP4A11 in LTB4 metabolism, subsequent research has indicated it has low to negligible activity towards LTB4. mdpi.comnih.gov
The expression of CYP4F isoforms is tissue-specific, which dictates their physiological roles in different parts of the body. researchgate.net
CYP4F2 is primarily expressed in the liver and kidneys. mdpi.comdiva-portal.org Its presence in the liver is significant for regulating the systemic levels of LTB4. frontiersin.org It is also found in other tissues such as the lungs and white blood cells, localizing to the endoplasmic reticulum. frontiersin.org
CYP4F3A expression is highly restricted to myeloid cells, particularly polymorphonuclear leukocytes (neutrophils). mdpi.comresearchgate.net This specific localization highlights its critical role in controlling LTB4 levels at sites of inflammation where neutrophils are abundant. diva-portal.orgatsjournals.org
CYP4F3B , in contrast, is predominantly found in the liver and kidney, but not in myeloid cells. frontiersin.orgresearchgate.net Its expression is also noted in the trachea and tissues of the gastrointestinal tract. capes.gov.br
Isoform Specificity and Catalytic Activity (e.g., CYP4F2, CYP4F3)
Mechanism of Enzymatic Conversion to 20-hydroxy-LTB4
The conversion of LTB4 to 20-OH-LTB4 is a monooxygenase reaction that requires molecular oxygen and NADPH. hmdb.camybiosource.com The CYP4F enzymes, being heme-thiolate proteins, facilitate the insertion of one atom of oxygen into the terminal methyl group (the ω-carbon) of LTB4, forming a hydroxyl group. mybiosource.com This reaction is dependent on NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the P450 enzyme, enabling the activation of molecular oxygen. nih.gov The reaction can be summarized as:
Leukotriene B4 + NADPH + O2 → 20-Hydroxy-leukotriene B4 + NADP+ + H2O hmdb.ca
This enzymatic hydroxylation significantly reduces the biological activity of LTB4, marking the first and critical step in its inactivation. mdpi.comontosight.ai
Subsequent Metabolic Transformations of ω-Hydroxy-LTB4
Following its formation, 20-OH-LTB4 undergoes further oxidation, leading to metabolites that are more polar and readily excretable.
Oxidation of 20-hydroxy-LTB4 to 20-carboxy-LTB4
The metabolic cascade continues with the oxidation of the newly formed hydroxyl group on 20-OH-LTB4. This process ultimately yields 20-carboxy-LTB4, an essentially inactive metabolite. researchgate.netcaymanchem.com This conversion occurs in a two-step process:
Oxidation to 20-oxo-LTB4 : The 20-hydroxy group of 20-OH-LTB4 is first oxidized to an aldehyde, forming 20-oxo-LTB4. uniprot.org This reaction is catalyzed by a cytosolic alcohol dehydrogenase in human neutrophils, which has a high affinity for ω-hydroxy fatty acids and is NAD+-dependent. nih.gov
The formation of 20-carboxy-LTB4 represents a key detoxification pathway, as this metabolite has only about 2.6% of the biological activity of LTB4. caymanchem.com
Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase
The conversion of 20-OH-LTB4 to its corresponding carboxylic acid is a two-step process involving dehydrogenase enzymes. biosciencepharma.comnih.gov
First, a cytosolic alcohol dehydrogenase (ADH) oxidizes the newly introduced hydroxyl group of 20-OH-LTB4 to form an aldehyde intermediate, 20-oxo-LTB4 (also known as 20-aldehyde-LTB4). nih.govnih.govebi.ac.uk This reaction is NAD+-dependent. nih.govebi.ac.uk An ADH isolated from human neutrophils demonstrates this activity, with an apparent Km of 83 µM for 20-OH-LTB4. nih.gov This enzyme can also catalyze the reverse reaction, reducing 20-oxo-LTB4 back to 20-OH-LTB4 in the presence of NADH. nih.gov The neutrophil ADH is distinct from other types, as its activity is not inhibited by pyrazole (B372694) or 4-methylpyrazole. nih.govnih.gov
Subsequently, the intermediate 20-oxo-LTB4 is irreversibly oxidized to 20-carboxy-LTB4 (20-COOH-LTB4) by an aldehyde dehydrogenase (ALDH). ontosight.ainih.govreactome.org This step is crucial for the final inactivation of the molecule, as 20-COOH-LTB4 is biologically inactive. biosciencepharma.com In human polymorphonuclear leukocytes (PMNs), this ALDH activity is found in the microsomal fraction and can utilize either NAD+ or NADP+ as a cofactor. nih.gov The ALDH preferentially uses NAD+, showing a much higher Vmax compared to when NADPH is the cofactor, indicating its primary role in the irreversible inactivation step of LTB4 metabolism. nih.gov
Enzymes in the Oxidation of 20-OH-LTB4
| Enzyme | Substrate | Product | Cofactor | Cellular Location | Key Findings |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | 20-OH-LTB4 | 20-oxo-LTB4 | NAD+ | Cytosol (Neutrophils) | Catalyzes the first oxidation step; reaction is reversible. nih.govnih.gov |
| Aldehyde Dehydrogenase (ALDH) | 20-oxo-LTB4 | 20-COOH-LTB4 | NAD+ (preferred), NADP+ | Microsomes (Neutrophils) | Catalyzes the irreversible inactivation step. ontosight.ainih.gov |
Beta-Oxidation Pathways from the omega-Carboxy Position
Once the omega-carboxyl group is formed, creating 20-COOH-LTB4, the molecule can undergo further degradation through beta-oxidation. researchgate.netontosight.aihmdb.ca This metabolic process shortens the carbon chain from the omega-end, representing a major pathway for the catabolism of leukotrienes. nih.gov The beta-oxidation of LTB4 metabolites primarily occurs in peroxisomes. nih.gov
The process is dependent on CoA, ATP, and NAD+, and is stimulated by FAD. nih.gov The initial cycle of beta-oxidation shortens 20-COOH-LTB4 by two carbons to produce 18-carboxy-LTB4 (18-COOH-LTB4). ontosight.aireactome.org Subsequent rounds of beta-oxidation can lead to further chain-shortened metabolites. nih.gov This pathway is considered an "activation" step for LTB4 degradation, as the formation of 20-COOH-LTB4 is a prerequisite for this subsequent beta-oxidation. biosciencepharma.com In cultured human hepatoma (Hep G2) cells, which lack an efficient omega-oxidation pathway, beta-oxidation from the carboxyl terminus becomes a significant alternative route for LTB4 degradation. nih.gov
Metabolites of LTB4 Beta-Oxidation
| Precursor | Metabolite | Metabolic Process | Organelle |
|---|---|---|---|
| 20-COOH-LTB4 | 18-COOH-LTB4 | Beta-oxidation | Peroxisome |
| 18-COOH-LTB4 | Further chain-shortened metabolites | Beta-oxidation | Peroxisome |
Interplay with Other LTB4 Catabolic Routes
The omega-oxidation pathway does not operate in isolation. It interacts and competes with other significant catabolic routes that also serve to inactivate LTB4 and its isomers.
A separate major pathway for LTB4 metabolism involves the enzyme LTB4 12-hydroxydehydrogenase (LTB4 12-HD). ontosight.aicaymanchem.com This enzyme catalyzes the oxidation of the 12-hydroxyl group of LTB4 to form 12-oxo-LTB4. caymanchem.comoup.com This metabolite is significantly less potent than LTB4 in stimulating neutrophil responses. caymanchem.com The formation of 12-oxo-LTB4 represents a competing pathway to the initial 20-hydroxylation step of the omega-oxidation route. researchgate.net LTB4 12-HD activity has been identified in various tissues and can be a critical component in regulating the inflammatory potential of LTB4. ontosight.airesearcher.life The enzyme, which belongs to the family of hydroxyprostaglandin dehydrogenases, can be induced by certain chemical agents, suggesting a mechanism for enhancing LTB4 catabolism to suppress inflammation. ontosight.aioup.comresearcher.life
Another metabolic route involves a reductase that reduces the conjugated triene system of LTB4 and its isomers, leading to the formation of dihydro metabolites. nih.gov This pathway has been described in human and porcine leukocytes. nih.govnih.gov In human PMNs, this reductase pathway primarily acts on 6-trans isomers of LTB4, converting them into dihydro products. nih.gov However, LTB4 itself can inhibit this conversion, suggesting it may also interact with the reductase enzyme. nih.gov
There is a clear interplay between the reductase and omega-oxidation pathways. For instance, dihydro-6-trans-LTB4 can be rapidly converted to its 20-hydroxy metabolite by the LTB4 20-hydroxylase. nih.gov Conversely, 20-hydroxy-6-trans-LTB4 is not a substrate for the reductase, indicating that omega-oxidation can precede or follow the reductase activity depending on the specific substrate. nih.gov In rat PMNs, metabolites formed by a combination of both the reductase and omega-oxidation pathways have been identified, such as 18-hydroxy-10,11-dihydro-LTB4 and 19-hydroxy-10,11-dihydro-LTB4. nih.govebi.ac.uk
12-Hydroxydehydrogenase Activity
Regulation of omega-Oxidation Enzymes and LTB4 Metabolism
The enzymes responsible for LTB4 metabolism, including those in the omega-oxidation pathway, are subject to regulation at the transcriptional level, ensuring a controlled response to inflammatory stimuli.
Transcriptional Regulation (e.g., Peroxisome Proliferator-Activated Receptor Alpha, PPARα)
The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a transcription factor regulating lipid metabolism. mdpi.com It plays a crucial role in controlling the inflammation associated with LTB4. LTB4 itself is an endogenous ligand for PPARα. ahajournals.orgnih.gov
Activation of PPARα by ligands such as LTB4 leads to the induction of genes involved in fatty acid degradation. ahajournals.org This includes the cytochrome P450 enzymes of the CYP4A family, which are responsible for the initial omega-hydroxylation of LTB4. oup.com Several CYP4A genes contain a functional peroxisome proliferator response element (PPRE) in their promoter region, allowing them to be directly regulated by PPARα. oup.com
This mechanism creates a negative feedback loop: high levels of the pro-inflammatory LTB4 activate PPARα, which in turn upregulates the expression of enzymes (CYP4A) that catalyze the first step in LTB4's inactivation. oup.com This transcriptional control helps to terminate the inflammatory signal. In mice lacking the PPARα gene, the inflammatory response to LTB4 is significantly prolonged, highlighting the importance of this regulatory pathway in resolving inflammation. ahajournals.orgnih.gov
Influence of Cellular Lipid Composition on LTB4 Turnover
The turnover of Leukotriene B4 (LTB4), encompassing its synthesis, signaling, and catabolism, is intricately linked to the lipid composition of cellular membranes. tandfonline.com The enzymes and receptors involved in the LTB4 pathway are often localized within specific membrane microdomains, and their functions are modulated by the surrounding lipid environment.
The synthesis of LTB4 is initiated by the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, a process that is influenced by the membrane's lipid composition. tandfonline.com Phosphatidylcholine, which is more abundant in the nuclear membrane compared to the plasma membrane, has been shown to support 5-LO activity. tandfonline.com This suggests that the lipid environment of the nuclear envelope is optimized for efficient LTB4 production.
Furthermore, the signaling activity of LTB4 is dependent on the integrity of lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the plasma membrane. tandfonline.com The high-affinity LTB4 receptor, BLT1, is localized in these lipid rafts. tandfonline.com The lipid composition of these rafts is therefore crucial for proper LTB4 receptor function and downstream signaling. For instance, cholesterol appears to be a critical component for the lipopolysaccharide (LPS)-stimulated synthesis of leukotrienes. tandfonline.com
In essence, the lipid composition of cellular membranes plays a multifaceted role in regulating LTB4 turnover by influencing the localization and activity of synthetic enzymes, the integrity and function of signaling receptors, and the expression of catabolic enzymes.
Redox Regulation of Leukotriene Synthesis and Inactivation
The biosynthesis and inactivation of leukotrienes, including the pathway leading to omega-Hydroxy-LTB4, are subject to complex redox regulation. The key enzyme in leukotriene synthesis, 5-lipoxygenase (5-LOX), is particularly sensitive to the cellular redox state. frontiersin.orgnih.gov
The enzymatic activity of 5-LOX requires the oxidation of the iron atom at its active site from the ferrous (Fe2+) to the ferric (Fe3+) state. frontiersin.orgnih.gov This activation step is facilitated by lipid hydroperoxides. frontiersin.org Consequently, oxidative processes are generally required to initiate leukotriene synthesis. Reactive oxygen species (ROS) can also activate phospholipase A2, the enzyme that releases the 5-LOX substrate, arachidonic acid, from membrane phospholipids (B1166683), further promoting leukotriene production. nih.gov
However, the redox regulation of leukotriene synthesis is not straightforward and can be both stimulatory and inhibitory depending on the source and concentration of ROS and the status of cellular antioxidant systems. For example, mitochondrial ROS have been shown to be crucial for 5-LOX activation and leukotriene synthesis, as mitochondria-targeted antioxidants inhibit this process. frontiersin.orgnih.gov Conversely, maintaining a reduced state of glutathione, a major cellular antioxidant, appears to be decisive for LTB4 synthesis during bacterial infection. nih.govdntb.gov.ua High concentrations of oxidants like diamide, which oxidizes glutathione, can inhibit leukotriene synthesis. nih.govdntb.gov.ua
Receptor Interactions and Cellular Signaling Mechanisms of Omega Hydroxy Ltb4
Ligand Binding Characteristics to Leukotriene Receptors
The biological activities of ω-hydroxy-LTB4 are mediated through its binding to specific cell surface receptors, primarily the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2).
Research indicates that ω-hydroxy-LTB4 binds to the BLT1 receptor with high affinity. researchgate.net Despite this high affinity, it functions as a weak partial agonist compared to LTB4. researchgate.netnih.gov This means that while it can bind to the receptor, it does not elicit the same magnitude of cellular response as LTB4. researchgate.net Studies have shown that ω-hydroxy-LTB4 is significantly less potent in activating neutrophils than LTB4. researchgate.net
Omega-hydroxy-LTB4 also demonstrates considerable binding affinity for the BLT2 receptor. caymanchem.com However, it does not appear to function as an agonist at this receptor, suggesting it may act as a competitive antagonist or have other modulatory roles. caymanchem.com
When compared to its parent compound, LTB4, ω-hydroxy-LTB4 shows key differences in receptor interaction. LTB4 binds with very high affinity to the BLT1 receptor, with a dissociation constant (Kd) in the range of 0.1–2 nM. oup.comoup.com In contrast, the Kd for LTB4 at the BLT2 receptor is approximately 23 nM. umin.ac.jp While ω-hydroxy-LTB4 also binds with high affinity to BLT1, its agonistic activity is much lower than that of LTB4. researchgate.net One study reported an apparent Kd of 14.3 x 10-9 M for 20-OH-LTB4 binding to high-affinity sites on human polymorphonuclear leukocytes (hPMNs), which was comparable to the Kd of 31.3 x 10-9 M for LTB4 under similar conditions. pnas.org
Table 1: Comparative Receptor Binding Data
| Compound | Receptor | Binding Affinity (Kd) | Functional Activity |
|---|---|---|---|
| LTB4 | BLT1 | 0.1–2 nM oup.comoup.com | Potent Agonist caymanchem.com |
| LTB4 | BLT2 | ~23 nM umin.ac.jp | Agonist oup.com |
| This compound | BLT1 | High affinity, Kd ~14.3 nM pnas.org | Weak Partial Agonist researchgate.netnih.gov |
| This compound | BLT2 | Considerable affinity caymanchem.com | Not an agonist caymanchem.com |
Binding Affinity and Functional Activity at BLT2 Receptor
Modulation of LTB4-Mediated Cellular Responses
A significant aspect of ω-hydroxy-LTB4's biological role is its ability to modulate the cellular responses induced by LTB4, often acting as a natural inhibitor. researchgate.net
This compound has been shown to inhibit LTB4-mediated migration of both human neutrophils and eosinophils. researchgate.net It acts as a natural inhibitor of LTB4-mediated responses by competing for BLT1 receptor binding. researchgate.net Although it is a weak agonist itself, ω-hydroxy-LTB4 can desensitize neutrophils to the effects of LTB4 by down-regulating the high-affinity receptor. nih.gov This leads to a concentration-dependent decrease in the chemotactic responsiveness of neutrophils to LTB4. nih.gov
In addition to inhibiting chemotaxis, ω-hydroxy-LTB4 also attenuates degranulation in polymorphonuclear leukocytes (PMNLs). It is much less active (~5%) compared to LTB4 in directly causing degranulation. caymanchem.com More importantly, it actively inhibits LTB4-induced degranulation of human neutrophils, with a reported inhibitory constant (Ki) of 13.3 nM. caymanchem.com Studies have found that ω-hydroxy-LTB4 inhibits all tested LTB4-mediated neutrophil responses, including degranulation. researchgate.net
Impact on Intracellular Calcium Ion Release
The release of intracellular calcium (Ca2+) is a critical second messenger signaling event in many cell types, including immune cells, and is a hallmark of activation by various stimuli. Leukotriene B4 is a potent inducer of intracellular calcium mobilization. clinexprheumatol.orgnih.gov However, the metabolic conversion of LTB4 to ω-OH-LTB4 diminishes this effect. nih.gov
Studies using fluorescent chelate probes have demonstrated that while LTB4 causes a rapid release of membrane-bound calcium, the magnitude of this release is decreased upon the transformation of LTB4 into its omega-hydroxy metabolite. nih.gov This suggests that the hydroxylation at the omega-position reduces the efficacy of the molecule in activating the signaling pathways that lead to calcium release. Although ω-OH-LTB4 binds to the same receptors as LTB4, its ability to induce a conformational change in the receptor that effectively couples to downstream effectors, such as phospholipase C (PLC) and subsequently triggers inositol (B14025) trisphosphate (IP3)-mediated calcium release from intracellular stores, is attenuated. clinexprheumatol.orgresearchgate.net
The pool of intracellular calcium affected by LTB4 and, to a lesser extent, by ω-OH-LTB4, appears to be the same as that released by other chemotactic factors. nih.gov Pre-incubation of cells with one chemotactic factor can lead to a decreased responsiveness to another, indicating a shared signaling mechanism and potential for cross-desensitization. nih.gov
Regulatory Effects on LTB4 Biosynthesis
The biosynthesis of LTB4 is a tightly regulated process, and its metabolite, ω-OH-LTB4, plays a role in a negative feedback loop. The enzyme LTB4 20-hydroxylase, a cytochrome P450 enzyme (CYP4F), is responsible for the conversion of LTB4 to 20-OH-LTB4. nih.gov This metabolic inactivation is a crucial step in terminating the potent pro-inflammatory signals of LTB4. tandfonline.comatsjournals.org
The expression of the enzymes responsible for LTB4 degradation is controlled by the transcription factor PPARα, which can be activated by LTB4 itself, creating a feedback mechanism to limit the duration of LTB4 activity. tandfonline.com Furthermore, ω-OH-LTB4 can act as a natural inhibitor of LTB4-mediated responses, including its own biosynthesis. researchgate.net By competing with LTB4 for binding to the BLT1 receptor, ω-OH-LTB4 can dampen the positive feedback loop where LTB4 promotes its own synthesis. researchgate.netnih.gov For instance, in neutrophils stimulated with bacterial chemoattractants, conditions that favor the conversion of LTB4 to ω-OH-LTB4 lead to decreased neutrophil swarming, a process driven by LTB4. nih.govnih.gov Conversely, suppression of this conversion supports higher levels of LTB4 and enhanced inflammatory responses. researchgate.netnih.gov
Downstream Signaling Pathways and Cellular Crosstalk
The interaction of ω-OH-LTB4 with its receptors initiates a cascade of intracellular events that ultimately dictate the cellular response. While its signaling is less potent than that of LTB4, it still engages with critical downstream pathways, influencing cellular function and crosstalk with other inflammatory mediators.
G-Protein Coupled Receptor Signaling Dynamics
Leukotriene B4 and its metabolites exert their effects primarily through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.govoup.com Both receptors are coupled to pertussis toxin-sensitive G-proteins, predominantly of the Gi/o and Gq/11 classes. nih.govresearchgate.netahajournals.org Activation of these receptors by LTB4 leads to the inhibition of adenylyl cyclase and the activation of phospholipase C, resulting in decreased cyclic AMP (cAMP) levels and increased intracellular calcium and diacylglycerol (DAG), respectively. researchgate.netnih.gov
This compound also binds to these receptors, particularly BLT1, for which it has a high affinity. pnas.org However, despite its high binding affinity, it is a much weaker agonist than LTB4. researchgate.net This characteristic allows ω-OH-LTB4 to act as a competitive antagonist or a partial agonist. By occupying the receptor binding site, it can prevent the more potent LTB4 from binding and initiating a full-blown cellular response. researchgate.netnih.gov The signaling dynamics are therefore a balance between the relative concentrations of LTB4 and its less active metabolite, ω-OH-LTB4.
Influence on Nuclear Factor-kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The LTB4/BLT receptor axis is a known activator of the NF-κB pathway. frontiersin.orgnih.gov LTB4-induced activation of BLT1 and BLT2 receptors leads to the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway, which in turn triggers the phosphorylation and degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and initiate gene transcription. researchgate.netnih.gov
While direct studies on the specific influence of ω-OH-LTB4 on NF-κB activation are less common, its role as a competitive inhibitor of LTB4 at the BLT1 receptor suggests an indirect inhibitory effect. researchgate.net By dampening the signaling initiated by LTB4, ω-OH-LTB4 would consequently reduce the downstream activation of NF-κB. This is a crucial mechanism for downregulating the inflammatory response and preventing excessive tissue damage.
Interactions with Other Inflammatory Mediators and Signaling Cascades
The inflammatory milieu is a complex network of interacting mediators and signaling pathways. This compound, by modulating the LTB4/BLT1 axis, can influence the cellular response to other inflammatory stimuli. For example, LTB4 is known to potentiate the effects of other pro-inflammatory cytokines like TNF-α and IL-1β. clinexprheumatol.org By inhibiting LTB4 signaling, ω-OH-LTB4 can indirectly temper the inflammatory cascade driven by these cytokines.
Functional Characterization in in vitro Cell Models
The functional consequences of ω-OH-LTB4 signaling have been investigated in various in vitro cell models, primarily using immune cells such as neutrophils and monocytes. These studies have been instrumental in elucidating its role as a modulator of inflammatory responses.
In human polymorphonuclear leukocytes (neutrophils), ω-OH-LTB4 has been shown to be a major metabolite of LTB4. nih.govnih.gov While LTB4 is a potent chemoattractant for neutrophils, ω-OH-LTB4 exhibits significantly weaker chemotactic activity. nih.gov Importantly, it acts as a potent and specific inhibitor of LTB4-induced neutrophil responses, including migration and degranulation. researchgate.netnih.gov This inhibitory effect is achieved through competition for the BLT1 receptor. researchgate.net
The table below summarizes key findings from in vitro studies on the functional effects of ω-OH-LTB4.
| Cell Model | Key Finding | Reference |
| Human Polymorphonuclear Leukocytes (PMNs) | ω-OH-LTB4 is a major metabolite of LTB4. | nih.govnih.gov |
| Human Polymorphonuclear Leukocytes (PMNs) | Exhibits weak chemotactic activity compared to LTB4. | nih.gov |
| Human Polymorphonuclear Leukocytes (PMNs) | Potently inhibits LTB4-induced migration and degranulation. | researchgate.netnih.gov |
| Human Polymorphonuclear Leukocytes (PMNs) | Inhibition is mediated by competition for the BLT1 receptor. | researchgate.net |
| Human Eosinophils | Inhibits LTB4-mediated migration. | researchgate.net |
| CHO cells expressing BLT1 receptor | Induces significantly lower intracellular calcium release compared to LTB4. | researchgate.net |
These in vitro findings underscore the role of ω-OH-LTB4 as a natural downregulator of LTB4-mediated inflammation. The conversion of LTB4 to its less active omega-hydroxy metabolite represents a critical endogenous mechanism for controlling the intensity and duration of the acute inflammatory response.
Studies in Human Polymorphonuclear Leukocytes
Human polymorphonuclear leukocytes, or neutrophils, are primary sites for both the synthesis and catabolism of LTB4. nih.gov The conversion of LTB4 to 20-OH-LTB4 is a rapid and significant metabolic event following neutrophil activation. pnas.org The resulting 20-OH-LTB4 interacts with the same G-protein-coupled receptors as its parent compound, LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. oup.comnih.gov
Research has demonstrated that 20-OH-LTB4 exhibits a binding affinity for the high-affinity BLT1 receptor on human PMNs that is comparable to that of LTB4 itself. pnas.orgpnas.org However, this binding does not translate into equivalent functional activity. Studies show that 20-OH-LTB4 is substantially less potent as an agonist. For instance, its ability to induce degranulation in PMNs is only about 5% of that observed with LTB4. caymanchem.com
More significantly, 20-OH-LTB4 functions as a natural antagonist or partial agonist of the BLT1 receptor, effectively downregulating LTB4-mediated neutrophil responses. researchgate.net It has been shown to inhibit several key functions induced by LTB4, including migration, degranulation, and the biosynthesis of other leukotrienes. researchgate.net This inhibitory action suggests that the rapid metabolic conversion of LTB4 to 20-OH-LTB4 serves as a physiological negative feedback mechanism to limit the pro-inflammatory impact of LTB4. researchgate.net The formation of 20-OH-LTB4 is the initial step in a catabolic pathway that continues with its conversion to 20-carboxy-LTB4, which also acts as an inhibitor of LTB4 responses. researchgate.netnih.gov
| Compound | Receptor Site | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Leukotriene B4 (LTB4) | High-Affinity | 31.3 x 10-9 M | pnas.org |
| This compound | High-Affinity | 14.3 x 10-9 M | pnas.org |
| This compound | Low-Affinity | ~100 x 10-9 M | pnas.org |
| Neutrophil Response | Effect of this compound | Reference |
|---|---|---|
| Migration | Inhibitory | researchgate.net |
| Degranulation | Inhibitory (Ki = 13.3 nM) | caymanchem.comresearchgate.net |
| Leukotriene Biosynthesis | Inhibitory | researchgate.net |
Analysis in Macrophage and Other Immune Cell Lines
The modulatory role of this compound extends beyond neutrophils to other immune cells that express LTB4 receptors, such as macrophages, eosinophils, and mast cells. oup.commdpi.com The expression of BLT1 is largely restricted to leukocytes, while the lower-affinity BLT2 receptor is more ubiquitously expressed. nih.govmdpi.com
Studies on the BLT2 receptor reveal that while 20-OH-LTB4 retains significant binding affinity, it does not appear to function as an agonist. caymanchem.comwikipedia.org In cell lines engineered to express the human BLT2 receptor, 20-OH-LTB4 failed to induce downstream signaling events like an increase in intracellular calcium, a response readily triggered by other agonists. rupress.org This suggests that at the BLT2 receptor, 20-OH-LTB4 may act as a competitive antagonist, blocking the action of other ligands.
In human eosinophils, 20-OH-LTB4 demonstrates a similar inhibitory profile as seen in neutrophils, effectively blocking LTB4-mediated cell migration. researchgate.net In macrophages, LTB4 is known to be a potent activator, enhancing functions such as phagocytosis, microbicidal activity, and the production of pro-inflammatory cytokines through the BLT1 receptor. frontiersin.org Given the established role of 20-OH-LTB4 as a BLT1 antagonist in neutrophils, it is inferred that it likely plays a similar counter-regulatory role in macrophages, dampening LTB4-driven inflammation. LTB4 signaling is also known to activate mast cells, another key cell type in immune responses. mdpi.com
Biological Roles and Functional Implications of Omega Hydroxy Ltb4
Role in the Resolution of Inflammation
The transformation of LTB4 into ω-Hydroxy-LTB4 is a fundamental step in the active resolution of inflammation, ensuring a return to tissue homeostasis. nih.gov This process is not a passive decay but an active, enzymatic mechanism to terminate inflammatory signals. nih.gov
The primary mechanism by which ω-Hydroxy-LTB4 attenuates inflammation is through its direct interaction with LTB4 signaling pathways. While LTB4 is a powerful chemoattractant for immune cells like neutrophils, its hydroxylated metabolite, 20-hydroxy-LTB4, exhibits significantly reduced biological activity. nih.gov Research indicates that 20-hydroxy-LTB4 is a weak agonist at LTB4 receptors. nih.gov Its binding affinity for the high-affinity LTB4 receptor, BLT1, is considerably lower than that of LTB4 itself. nih.gov
This weaker agonism allows 20-hydroxy-LTB4 to act as a competitive inhibitor, competing with LTB4 for receptor binding. nih.gov Furthermore, studies have shown that 20-hydroxy-LTB4 can desensitize neutrophils to the effects of LTB4 by promoting the down-regulation of the high-affinity LTB4 receptor. nih.gov This desensitization effectively dampens the potent pro-inflammatory signals mediated by LTB4. The conversion of LTB4 to 20-hydroxy-LTB4 leads to a dramatic loss of its chemotactic activity on leukocytes, thereby inhibiting further immune cell recruitment to the site of inflammation. nih.gov
The metabolic inactivation of LTB4 via omega-hydroxylation is a crucial component in the termination of acute inflammatory responses. nih.gov During an inflammatory event, LTB4 is produced to recruit neutrophils and other leukocytes to combat infection or injury. ontosight.ainih.gov However, unchecked LTB4 activity can lead to excessive inflammation and tissue damage. nih.gov
The omega-oxidation pathway, which produces 20-hydroxy-LTB4 and its subsequent metabolite 20-carboxy-LTB4, is the major degradative route for LTB4 in neutrophils. nih.govnih.gov This pathway is considered an innate mechanism to resolve tissue inflammation. nih.gov By converting LTB4 into metabolites with substantially lower pro-inflammatory and chemotactic capabilities, this process effectively "turns off" the LTB4 signal. nih.govnih.gov This enzymatic degradation prevents excessive neutrophil infiltration and activation, thereby limiting the potential for host tissue damage and facilitating the transition from the inflammatory phase to the resolution and repair phase. nih.govnih.gov
Mechanism of Action as an LTB4 Activity Attenuator
Modulation of Immune Cell Biology
Omega-Hydroxy-LTB4 significantly modulates the biology of immune cells, particularly neutrophils, primarily by antagonizing the potent effects of its parent molecule, LTB4. While LTB4 is a powerful activator of various neutrophil functions, 20-hydroxy-LTB4 serves to dampen or inhibit these actions. nih.govnih.gov
Studies have shown that treating human neutrophils with 20-hydroxy-LTB4 leads to a concentration-dependent decrease in the number of LTB4 receptors on the cell surface. nih.gov This reduction in receptor availability directly correlates with a decreased chemotactic responsiveness of the neutrophils to an LTB4 gradient. nih.gov Importantly, this inhibitory effect is specific to the LTB4 pathway, as the cells' chemotactic response to other chemoattractants like C5a remains unaffected. nih.gov This demonstrates a specific modulatory role in immune cell trafficking. The conversion of LTB4 to 20-hydroxy-LTB4 results in a significant loss of chemotactic potency, a key factor in controlling leukocyte infiltration. nih.gov
Table 1: Comparative Effects of LTB4 and this compound on Neutrophil Function
| Function | Leukotriene B4 (LTB4) | This compound (20-hydroxy-LTB4) |
|---|---|---|
| Receptor Binding | High-affinity agonist for BLT1 receptor. nih.govnih.gov | Weak agonist; competes with LTB4 for receptor binding. nih.govnih.gov |
| Chemotaxis | Potent chemoattractant, promotes cell migration. ontosight.ai | Weak chemotactic activity; inhibits LTB4-induced chemotaxis. nih.govnih.gov |
| Receptor Expression | Induces signaling through existing receptors. | Down-regulates high-affinity LTB4 receptors on neutrophils. nih.gov |
| Cellular Response | Activates neutrophils, induces swarming and infiltration. nih.govnih.gov | Desensitizes neutrophils to LTB4; decreases neutrophil swarming. nih.govnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Leukotriene B4 | LTB4 |
| omega-Hydroxy-Leukotriene B4 | ω-Hydroxy-LTB4 |
| 20-hydroxy-Leukotriene B4 | 20-hydroxy-LTB4 |
| 20-carboxy-Leukotriene B4 | 20-carboxy-LTB4 |
Impact on Neutrophil Swarming Behavior and Recruitment Dynamics
Neutrophil swarming is a coordinated and rapid accumulation of neutrophils at sites of injury or infection, a process crucial for an effective innate immune response. nih.govnih.gov Leukotriene B4 (LTB4) is a primary chemoattractant that drives this swarming behavior. nih.govnih.govmdpi.com The metabolite 20-OH-LTB4, however, acts as a natural inhibitor of LTB4-mediated responses. nih.govresearchgate.net
By competing with LTB4 for binding to its high-affinity receptor, BLT1, 20-OH-LTB4 effectively downregulates neutrophil activation and recruitment. nih.govnih.govresearchgate.net Although 20-OH-LTB4 can bind to the BLT1 receptor, it activates neutrophils to a much lesser extent than LTB4. researchgate.net This competitive inhibition reduces the pro-inflammatory signaling cascade initiated by LTB4, thereby tempering the swarming response. nih.govresearchgate.net
Research has shown that when the transformation of LTB4 to 20-OH-LTB4 is efficient, neutrophil swarming is decreased. researchgate.net Conversely, conditions that suppress the conversion of LTB4 to its hydroxylated metabolite can lead to an amplified inflammatory response. For instance, in the presence of a high bacteria-to-neutrophil ratio, the transformation of LTB4 to 20-OH-LTB4 is suppressed, suggesting a mechanism that favors a more robust LTB4-driven swarm under high pathogenic load. nih.gov
Table 1: Impact of ω-Hydroxy-LTB4 on Neutrophil Functions
Indirect Effects on Phagocytosis and Microbicidal Activities through LTB4 Pathway Modulation
While not a direct effector in phagocytosis or microbial killing, 20-OH-LTB4 indirectly influences these crucial neutrophil functions by modulating the LTB4 pathway. LTB4 is known to enhance a variety of antimicrobial effector functions in phagocytes. nih.goviu.edu It potentiates the ingestion and killing of pathogens, induces the release of antimicrobial effectors like myeloperoxidase and elastase, and enhances the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netnih.gov
By acting as a competitive inhibitor of LTB4 at the BLT1 receptor, 20-OH-LTB4 can dampen these LTB4-mediated enhancements. researchgate.net The rapid metabolism of LTB4 to the less active 20-OH-LTB4 serves as a negative feedback mechanism, limiting the intensity and duration of the pro-inflammatory and microbicidal response. This ensures that while the initial response to a pathogen is robust, it is also tightly controlled to prevent excessive tissue damage that can result from prolonged and unchecked neutrophil activation. Therefore, preventing the ω-oxidation of LTB4 could potentially lead to increased innate immunity and granulocyte functions. researchgate.net
Implications in Specific Biological Contexts (Non-Clinical)
The metabolism of LTB4 and the role of its metabolites like 20-OH-LTB4 are significant in understanding certain genetic disorders and host-pathogen interactions.
Sjögren-Larsson Syndrome (SLS) is a rare autosomal recessive neurocutaneous disorder caused by a deficiency of the enzyme fatty aldehyde dehydrogenase (FALDH). hmdb.canih.gov This enzyme is crucial for the metabolism of LTB4, specifically for the oxidation of 20-hydroxy-LTB4 (20-OH-LTB4) to 20-carboxy-LTB4. nih.gov
In individuals with SLS, the defective FALDH enzyme leads to a block in the LTB4 degradation pathway. nih.govresearchgate.net Consequently, there is a significant accumulation and pathological urinary excretion of both LTB4 and 20-OH-LTB4. hmdb.canih.govresearchgate.netru.nl The measurement of elevated levels of these metabolites in urine serves as a reliable and non-invasive biochemical marker for the diagnosis of SLS. hmdb.caresearchgate.netru.nlmdedge.com This distinct metabolic signature, characterized by high LTB4 and 20-OH-LTB4 with normal or absent 20-carboxy-LTB4, is considered unique to SLS. researchgate.netru.nl It is hypothesized that the accumulation of LTB4 and 20-OH-LTB4 may contribute to some of the clinical features of the syndrome, such as pruritus (itching). nih.govmdedge.com
Table 2: LTB4 Metabolites in Sjögren-Larsson Syndrome
The balance between LTB4 and its metabolites is critical in modulating the host immune response to infections, as demonstrated in animal models of mycobacterial infection. nih.govplos.org In a zebrafish model of Mycobacterium marinum infection, both an excess and a deficiency of the enzyme that produces LTB4 (LTA4H) led to increased susceptibility to the infection. plos.orgamazonaws.com
Excess LTB4 activity can result in a hyperinflammatory state, characterized by an overproduction of tumor necrosis factor (TNF), which is detrimental to the host and promotes mycobacterial growth. nih.govplos.orgamazonaws.com Conversely, the enzyme that inactivates LTB4, leukotriene B4 dehydrogenase (LTB4DH), plays a protective role by restricting this inflammation. plos.org Overexpression of LTB4DH was shown to confer resistance to the infection. plos.org These findings highlight that a tightly regulated balance of LTB4 levels is essential for an effective host defense. The inactivation of LTB4, including its conversion to 20-OH-LTB4, is a key mechanism for preventing an excessive and damaging inflammatory response during mycobacterial infection. plos.orgamazonaws.com
Analytical Methodologies for Omega Hydroxy Ltb4 Research
Sample Preparation and Extraction Techniques
Effective sample preparation is the foundational step for reliable analysis of ω-hydroxy-LTB4. The primary goal is to isolate the analyte from complex biological matrices such as plasma, synovial fluid, or cell culture supernatants, while minimizing degradation and interference. researchgate.netresearchgate.net The two most common approaches for extraction are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). researchgate.net
Solid-phase extraction is a widely used technique for the purification and concentration of ω-hydroxy-LTB4 and other eicosanoids from biological fluids. researchgate.netnih.govnih.gov This method relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase.
SPE protocols typically involve the following steps:
Conditioning: The SPE cartridge, often packed with a C18 or a polymeric reversed-phase material, is prepared by washing it with an organic solvent like methanol (B129727), followed by water or a buffer to ensure the sorbent is ready for sample application. nih.gov
Sample Loading: The biological sample, often acidified to a pH of around 3 with acetic acid, is loaded onto the conditioned cartridge. researchgate.net Acidification ensures that the carboxylic acid group of ω-hydroxy-LTB4 is protonated, increasing its retention on the nonpolar stationary phase.
Washing: The cartridge is washed with a weak solvent, such as water or a low-percentage methanol solution, to remove polar impurities and interfering substances. schebb-web.de
Elution: The analyte of interest, ω-hydroxy-LTB4, is eluted from the cartridge using a stronger organic solvent, such as methanol or ethyl acetate (B1210297). schebb-web.de
The choice of SPE sorbent and solvents can be optimized to achieve high recovery rates. For instance, Strata-X Polymeric Reversed Phase cartridges have been successfully used for the extraction of LTB4 and its metabolites. researchgate.net In some protocols, deuterated internal standards, such as d4-LTB4, are added to the sample before extraction to account for any loss of analyte during the procedure. nih.gov
| Step | Procedure | Purpose | Common Reagents |
|---|---|---|---|
| Conditioning | Washing the SPE cartridge with organic solvent then aqueous solution. | To activate the sorbent for sample binding. | Methanol, Water, Buffer |
| Sample Loading | Applying the acidified biological sample to the cartridge. | To bind the analyte to the solid phase. | Acidified sample (pH ~3) |
| Washing | Rinsing the cartridge with a weak solvent. | To remove interfering polar compounds. | Water, low % Methanol |
| Elution | Passing a strong organic solvent through the cartridge. | To recover the purified analyte. | Methanol, Ethyl Acetate |
Liquid-liquid extraction is another common method for isolating ω-hydroxy-LTB4 from aqueous biological samples. phenomenex.comcore.ac.uk This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com
A typical LLE procedure involves:
Mixing the biological sample with an immiscible organic solvent, such as ethyl acetate or a mixture of isopropanol (B130326) and dichloromethane (B109758). nih.gov
Vigorous shaking or vortexing of the mixture to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
Separation of the two phases, usually by centrifugation.
Collection of the organic layer containing the ω-hydroxy-LTB4.
Evaporation of the solvent and reconstitution of the extract in a suitable solvent for analysis.
The efficiency of LLE can be influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the ratio of the two phases. For example, a single-step organic extraction using a mixture of aqueous phase, isopropanol, and dichloromethane at pH 3.0 has been shown to yield high recoveries for LTB4 and related compounds. nih.gov
Solid-Phase Extraction (SPE) Protocols
Quantitative Analytical Approaches
Following extraction and purification, the concentration of ω-hydroxy-LTB4 is determined using highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone technique in the analysis of eicosanoids, including ω-hydroxy-LTB4.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For the analysis of non-volatile compounds like ω-hydroxy-LTB4, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.net
Mass fragmentography, also known as selective ion monitoring (SIM), is a highly sensitive GC-MS technique used for the quantification of specific compounds. In this method, the mass spectrometer is set to detect only a few characteristic ions of the analyte of interest, rather than scanning the entire mass spectrum. This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection of very low quantities of the analyte.
A method for the simultaneous quantitation of LTB4 and its ω-oxidized metabolites, 20-hydroxy-LTB4 (another name for ω-hydroxy-LTB4) and 20-carboxy-LTB4, has been developed using mass fragmentography. nih.gov In this method, the compounds are first derivatized to their methyl ester dimethylisopropylsilyl ether derivatives. The mass spectrometer then monitors the ions produced by the cleavage of the C12-C13 bond of these derivatives. nih.gov This technique has a detection limit of less than 10 pg for LTB4. nih.gov
| Compound | Derivative | Monitored Ions (m/z) | Detection Limit |
|---|---|---|---|
| Leukotriene B4 | Methyl ester dimethylisopropylsilyl ether | Characteristic ions from C12-C13 cleavage | < 10 pg |
| 20-Hydroxy-LTB4 | Methyl ester dimethylisopropylsilyl ether | Characteristic ions from C12-C13 cleavage | Not specified |
| 20-Carboxy-LTB4 | Methyl ester dimethylisopropylsilyl ether | Characteristic ions from C12-C13 cleavage | Not specified |
Negative-ion chemical ionization (NCI) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds. gcms.cz When combined with GC-MS, it provides exceptional sensitivity and selectivity. nih.gov For the analysis of ω-hydroxy-LTB4, derivatization with an electron-capturing group, such as a pentafluorobenzyl (PFB) group, is required. researchgate.netresearchgate.net
In a typical GC-NCI-MS protocol for ω-hydroxy-LTB4, the carboxylic acid group is converted to a PFB ester, and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.netresearchgate.net The resulting derivative is then analyzed by GC-MS in the NCI mode. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect specific ions, further enhancing sensitivity. For example, in the analysis of hydroxylated LTB4 metabolites, the trihydroxy-TMS-derivatized carboxylate anion [M-PFB]⁻ at m/z 567 has been monitored. researchgate.net This approach has been successfully used to identify and quantify various hydroxylated LTB4 metabolites in biological samples. researchgate.net
A highly sensitive and selective method for the determination of LTB4 in human plasma has been developed using GC-NCI-MS/MS. nih.gov This method involves derivatization to the PFB-TMS-LTB4 and quantification based on selected reaction monitoring (SRM), which provides even greater selectivity than single-stage mass spectrometry. nih.govcapes.gov.br
Gas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity and Specificity in Metabolite Detection
Achieving high sensitivity and specificity is paramount in the analysis of ω-hydroxy-LTB4 due to its low abundance in biological samples and the presence of structurally similar isomers. researchgate.net Methodologies must be capable of distinguishing ω-hydroxy-LTB4 from its parent compound, leukotriene B4 (LTB4), and other metabolites to ensure accurate quantification. nih.govpnas.org
Gas chromatography-mass spectrometry (GC-MS) has been historically used for the simultaneous quantification of LTB4 and its omega-oxidized metabolites, including 20-hydroxy-LTB4 (an alternative name for ω-hydroxy-LTB4). nih.gov This technique offers high sensitivity, with detection limits for LTB4 reported to be less than 10 pg. nih.gov However, GC-MS often requires chemical derivatization to make the analytes volatile and thermally stable, which can be a time-consuming process. core.ac.uk
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a preferred method due to its high sensitivity, specificity, and ability to analyze multiple eicosanoids simultaneously without the need for derivatization. core.ac.uknih.gov The development of sensitive LC-MS/MS methods allows for the quantification of a wide range of eicosanoids, including ω-hydroxy-LTB4, in various biological matrices such as plasma, serum, and cell culture media. nih.govnih.gov The sensitivity of these methods is crucial for detecting the low concentrations typically found in biological fluids. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as a cornerstone in the analysis of ω-hydroxy-LTB4 and other oxylipins, offering a powerful combination of separation and detection capabilities. ceu.esuni-wuppertal.de
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) provides a highly sensitive and selective method for determining LTB4 and its metabolites in biological samples, such as human plasma. researchgate.net This technique is crucial for achieving accurate determination at low concentrations, with lower limits of quantitation (LLOQ) reported at 0.2 ng/mL for LTB4. researchgate.net A key aspect of UFLC-MS/MS is the effective chromatographic separation of the target analyte from its isomers and other interfering substances present in the complex matrix of biological samples. researchgate.net The robustness and reliability of validated UFLC-MS/MS methods have been demonstrated through their successful application in analyzing samples from clinical studies. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Metabolite Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and quantification of LTB4 and its ω-oxidation products. nih.gov This method allows for the rapid, sensitive, and specific quantitation of multiple metabolites in a single analysis without the need for prior derivatization. nih.govresearchgate.net In RP-HPLC, ω-hydroxy-LTB4, being more polar than LTB4, interacts weakly with the hydrophobic stationary phase (like a Nucleosil C18 column), leading to its earlier elution compared to the more hydrophobic LTB4. pnas.org This difference in retention behavior allows for their effective separation. pnas.orgpnas.orgnih.gov The development of RP-HPLC methods has been instrumental in studying the metabolism of LTB4 in various biological systems, including isolated rat hepatocytes and human polymorphonuclear leukocytes. pnas.orgnih.gov
| Parameter | Value | Reference |
| Column Type | Reversed-phase C18 | pnas.orgresearchgate.net |
| Mobile Phase Example | Acetonitrile/water (80:20, v/v) with 0.1% acetic acid | researchgate.net |
| Detection | UV at 205 nm or Mass Spectrometry | pnas.orgresearchgate.net |
High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Oxylipin Profiling
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has become an invaluable tool for the comprehensive profiling of oxylipins, including ω-hydroxy-LTB4. researchgate.netnih.gov This technique provides high accuracy in molecular characterization, which is crucial for distinguishing between the numerous structural isomers within the oxylipin class. researchgate.netresearchgate.net LC-HRMS methods have been developed for the simultaneous analysis of over a hundred oxylipins in plasma, demonstrating high sensitivity, accuracy, and precision. researchgate.net The use of drift tube ion mobility coupled with HRMS can further enhance separation and identification of oxylipin species. researchgate.netresearchgate.net Untargeted LC-HRMS allows for the direct analysis of phospholipids (B1166683) carrying oxylipins, providing insights into which lipid classes these molecules are incorporated into. nih.gov
Optimization of Chromatographic and Ionization Parameters
The optimization of chromatographic and ionization parameters is critical for achieving sensitive and reliable detection of ω-hydroxy-LTB4 and other oxylipins. nih.govmdpi.com This involves the careful selection of the analytical column, mobile phase composition, and gradient elution program to ensure effective separation of analytes. nih.govmdpi.com For mass spectrometry detection, parameters such as ion spray voltage, source temperature, and collision gas pressure are optimized to maximize sensitivity and selectivity for each specific compound. nih.govmdpi.com The use of stable isotope-labeled internal standards is essential for accurate quantitative analysis. nih.gov Furthermore, the final optimization of ionization parameters should be performed using the same solvent composition in which the compounds of interest elute from the liquid chromatography system. lipidmaps.org
| Parameter | Typical Setting | Purpose | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Generation of [M-H]⁻ ions for eicosanoids | nih.govub.edu |
| Collision Energy | Compound-specific | Optimal fragmentation for MRM transitions | mdpi.com |
| Mobile Phase Additive | 0.1% Acetic or Formic Acid | Improve ionization efficiency and peak shape | researchgate.netkoreamed.org |
Immunoassay Techniques (e.g., Radioimmunoassay, Enzyme Immunoassay) and their Analytical Limitations
Immunoassay techniques, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been utilized for the quantification of leukotrienes. pnas.orgmedicaljournalssweden.sebioscience.co.uk These methods can offer high sensitivity. nih.gov However, they are often limited by issues of specificity and cross-reactivity.
A significant limitation of immunoassays is the potential for cross-reactivity with other structurally related compounds. For instance, antibodies raised against LTB4 may show some degree of cross-reactivity with its metabolites, such as ω-hydroxy-LTB4, or with other eicosanoids like 12-HETE. medicaljournalssweden.sesemanticscholar.org While some RIAs for LTB4 report minimal cross-reactivity with certain metabolites, the specificity needs to be carefully validated, often by comparing results with a more specific method like HPLC. pnas.orgnih.gov For example, a radioreceptor assay for LTB4 showed that 20-hydroxy-LTB4 was 8 times less effective in competing for binding than LTB4 itself. nih.gov
Furthermore, immunoassays may report higher analyte concentrations compared to LC-MS or GC-MS because the antibodies might recognize not only the parent molecule but also its biologically relevant metabolites. bioscience.co.uk The results obtained with immunoassay kits can also vary depending on the specific methods and instrumentation used in different laboratories. rndsystems.com Therefore, while immunoassays can be useful screening tools, their results should be interpreted with caution, and confirmation with more specific techniques like mass spectrometry is often recommended. researchgate.netclinicaltrials.gov
Challenges in Method Development and Validation
The development and validation of robust analytical methodologies for omega-Hydroxy-LTB4 are met with significant challenges that necessitate sophisticated and highly sensitive techniques. These difficulties primarily stem from the inherent chemical nature of the analyte and its presence within complex biological systems. Addressing these challenges is paramount for the accurate quantification and elucidation of the biological roles of this compound.
Addressing Low Endogenous Concentrations and Compound Instability in Biological Matrices
A primary hurdle in the analysis of this compound and other eicosanoids is their presence in exceedingly low concentrations within biological fluids, often in the picomolar to nanomolar range. nih.gov This requires analytical methods with exceptional sensitivity for reliable detection and quantification. core.ac.uk Furthermore, the inherent instability of these lipid mediators complicates their accurate measurement. nih.govcore.ac.uk Oxylipins can be unstable and may also be artificially generated ex vivo following sample collection and during the preparation process, which can lead to erroneously high measurements. nih.govuni-wuppertal.de
To mitigate these issues, meticulous sample handling and preparation protocols are essential. schebb-web.de This includes rapid processing and storage at ultra-low temperatures (e.g., -80°C) to minimize degradation and artifactual formation. uni-wuppertal.de The use of antioxidants or inhibitors of enzymes like 5-lipoxygenase during sample collection can also prevent ex vivo synthesis. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying oxylipins due to its high sensitivity and selectivity, largely replacing older methods like immunoassays which can suffer from cross-reactivity with structurally similar compounds. nih.govuni-wuppertal.deschebb-web.de LC-MS/MS methods can achieve limits of quantification down to the picogram level on-column. uni-wuppertal.de The validation of these methods must rigorously assess stability under various conditions, including freeze-thaw cycles and short-term storage, to ensure the integrity of the analytical data. researchgate.net For instance, one study demonstrated that LTB4 in human plasma samples remained stable for at least 198 days when stored at -20°C. researchgate.net
Chromatographic Resolution of Isomeric Metabolites
A significant analytical challenge is the chromatographic separation of this compound from its numerous structurally related isomers. researchgate.net Leukotriene B4 (LTB4) itself has several isomers, such as 6-trans-LTB4 and 6-trans-12-epi-LTB4, and its metabolic pathway generates other closely related compounds. uni-wuppertal.de These isomers often exhibit nearly identical mass spectra, making their individual quantification dependent on effective chromatographic separation prior to mass spectrometric detection. schebb-web.dechromatographyonline.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) using octadecylsilica (C18) columns is the most common technique for separating LTB4 and its metabolites. mdpi.comnih.gov The optimization of mobile phase composition, including pH and the use of additives like acetic acid or ammonium (B1175870) acetate, is critical for achieving resolution among isomers. mdpi.comnih.gov For example, adjusting the mobile phase pH to 5.6 with triethylamine (B128534) has been shown to provide excellent resolution of leukotrienes and their isomers. nih.gov
Modern advancements such as Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns have significantly enhanced separation efficiency and reduced analysis times. schebb-web.demdpi.com However, even with high-resolution columns, some isomers may still co-elute. schebb-web.de In such cases, quantification relies on detecting unique fragment ions for each isomer in Selected Reaction Monitoring (SRM) mode during tandem mass spectrometry. schebb-web.de
For particularly challenging separations, more advanced techniques are employed. Chiral chromatography can be used to separate enantiomers and diastereomers. uni-wuppertal.de Furthermore, ion mobility spectrometry (IMS) coupled with LC-MS adds another dimension of separation based on the size, shape, and charge of the ions. bioanalysis-zone.com IMS has proven effective in separating biologically relevant lipid isomers, such as LTB4 and 5S,12S-DiHETE, that may be difficult to resolve by chromatography alone. chromatographyonline.combioanalysis-zone.com
Interactive Data Table: Analytical Challenges and Solutions for this compound
| Challenge | Description | Methodological Solution(s) | Key Considerations | References |
| Low Endogenous Concentration | This compound is present in biological fluids at very low levels (pM to nM range), challenging detection. | Use of highly sensitive detection methods like LC-MS/MS in SRM mode. Solid-phase extraction (SPE) for sample concentration. | Method must be validated for low limits of detection (LOD) and quantification (LOQ). core.ac.ukschebb-web.de | nih.govcore.ac.ukschebb-web.de |
| Compound Instability | Analyte can degrade during sample collection, storage, and processing, leading to inaccurate results. | Rapid sample processing, addition of antioxidants, storage at -80°C, use of enzyme inhibitors. | Rigorous stability testing (freeze-thaw, bench-top, long-term storage) is crucial during method validation. uni-wuppertal.deresearchgate.net | nih.govuni-wuppertal.deschebb-web.deresearchgate.net |
| Ex vivo Formation | Artificial formation of eicosanoids can occur after sample collection, skewing results. | Collection of blood into tubes containing 5-lipoxygenase inhibitors (e.g., nordihydroguaiaretic acid). | Proper sample collection is the first critical step for accurate quantification. researchgate.net | nih.govuni-wuppertal.deresearchgate.net |
| Isomeric Interference | Co-elution of structurally similar isomers (e.g., other dihydroxy-LTB4 isomers) can interfere with accurate quantification. | High-efficiency chromatographic separation (UHPLC, C18 columns). Optimization of mobile phase (pH, additives). Use of unique MS/MS transitions. | Chromatographic separation is essential as many isomers have identical mass spectra. schebb-web.de | schebb-web.demdpi.comnih.gov |
| Difficult Isomer Separation | Some isomers are extremely difficult to resolve using standard chromatographic techniques. | Application of advanced separation techniques like chiral chromatography or ion mobility spectrometry (IMS) coupled with LC-MS. | IMS provides an orthogonal separation dimension based on ion mobility, enhancing peak purity and identification. chromatographyonline.combioanalysis-zone.com | uni-wuppertal.dechromatographyonline.combioanalysis-zone.com |
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Novel Regulatory Mechanisms Governing ω-Oxidation of LTB4
The enzymatic conversion of LTB4 to ω-Hydroxy-LTB4 is a critical control point in regulating inflammatory responses. This ω-oxidation is primarily catalyzed by cytochrome P450 enzymes of the CYP4F subfamily. nih.govnih.govwikipedia.org While the key enzymes have been identified, a deeper understanding of the intricate mechanisms that govern their activity is a major frontier for future research.
Transcriptional Regulation: The expression of CYP4F genes is subject to complex transcriptional control. For instance, the human CYP4F2 gene, which encodes an LTB4 ω-hydroxylase, is regulated by retinoic acids. researchgate.net Furthermore, inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α) can induce the expression of CYP4F enzymes, while the anti-inflammatory cytokine IL-10 has been shown to inhibit their expression. frontiersin.org Future investigations should focus on identifying novel transcription factors and signaling pathways that modulate CYP4F gene expression in a cell-specific and context-dependent manner. Understanding how these regulatory networks are dysregulated in inflammatory diseases could reveal new therapeutic targets.
Alternative Splicing: A fascinating aspect of CYP4F regulation is alternative splicing. The human CYP4F3 gene produces two distinct isoforms, CYP4F3A and CYP4F3B, through this mechanism. nih.gov CYP4F3A is predominantly expressed in leukocytes and exhibits high activity towards LTB4, playing a crucial role in its inactivation during inflammation. nih.govnih.gov In contrast, CYP4F3B is mainly found in the liver and preferentially metabolizes arachidonic acid. nih.gov The molecular switches that control the alternative splicing of CYP4F3 pre-mRNA are largely unknown and represent a significant area for future exploration.
Post-Translational Modifications: The role of post-translational modifications (PTMs) in regulating the activity of LTB4 ω-hydroxylases is a largely unexplored domain. PTMs such as phosphorylation, glycosylation, and ubiquitination can profoundly alter enzyme stability, localization, and catalytic function. researchgate.net For example, S-palmitoylation, a lipid modification, has been shown to be crucial for the function of some membrane proteins. biocrick.com Investigating whether CYP4F enzymes undergo such modifications and how these are dynamically regulated during an inflammatory response could provide novel insights into the fine-tuning of LTB4 metabolism.
| Regulatory Mechanism | Key Findings | Future Research Questions |
| Transcriptional Regulation | - CYP4F2 is regulated by retinoic acids. researchgate.net- Inflammatory cytokines (IL-1β, IL-6, TNF-α) induce CYP4F expression. frontiersin.org- Anti-inflammatory cytokine IL-10 inhibits CYP4F expression. frontiersin.org | - What are the novel transcription factors and signaling pathways involved?- How are these networks dysregulated in disease? |
| Alternative Splicing | - The CYP4F3 gene produces two isoforms (CYP4F3A and CYP4F3B) with different substrate specificities. nih.gov | - What are the molecular mechanisms controlling the alternative splicing of CYP4F3? |
| Post-Translational Modifications | - This area is largely unexplored for CYP4F enzymes. | - Do CYP4F enzymes undergo PTMs like phosphorylation or glycosylation?- How do PTMs affect enzyme activity, stability, and localization? |
Comprehensive Characterization of ω-Hydroxy-LTB4 Receptor Interactions and Subsequent Intracellular Signaling Pathways
ω-Hydroxy-LTB4 exerts its biological effects by interacting with the same G protein-coupled receptors (GPCRs) as LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. biorxiv.orgoup.comoup.com However, the functional consequences of these interactions appear to be distinct from those of LTB4, opening up exciting avenues for research into biased agonism and receptor transactivation.
Receptor Binding and Affinity: Studies have shown that ω-Hydroxy-LTB4 can bind to both BLT1 and BLT2 receptors. capes.gov.brcaymanchem.com While some reports suggest that ω-Hydroxy-LTB4 has a similar binding affinity to LTB4 for the BLT1 receptor, it is generally considered a weaker agonist. capes.gov.brescholarship.org For the BLT2 receptor, ω-Hydroxy-LTB4 retains considerable binding affinity but may not function as a strong agonist. caymanchem.com A comprehensive characterization of the binding kinetics and thermodynamics of ω-Hydroxy-LTB4 with both BLT receptor subtypes is needed. High-resolution structural studies of ω-Hydroxy-LTB4 in complex with BLT1 and BLT2 will be invaluable in elucidating the molecular determinants of its binding and selectivity. researchgate.netosti.gov
Differential Downstream Signaling: A key area for future investigation is the differential intracellular signaling pathways activated by ω-Hydroxy-LTB4 compared to LTB4. Although it can bind to the BLT1 receptor, ω-Hydroxy-LTB4 is significantly less potent in stimulating certain downstream events, such as intracellular calcium mobilization and neutrophil chemotaxis. capes.gov.br This suggests that ω-Hydroxy-LTB4 may act as a biased agonist, selectively activating a subset of the signaling pathways triggered by LTB4. Both BLT1 and BLT2 receptors are known to couple to pertussis toxin-sensitive Gi-like G proteins, and in some cases, BLT1 can also couple to Gq-like proteins. oup.comoup.com Future research should aim to dissect the specific G protein coupling and downstream effector activation profiles of ω-Hydroxy-LTB4 at both BLT1 and BLT2 receptors.
Receptor Transactivation and Crosstalk: A novel and exciting area of research is the potential for receptor transactivation, where the activation of one GPCR influences the function of another. Recent evidence suggests a crosstalk mechanism where the LTB4-activated BLT1 receptor can transactivate the free fatty acid receptor 2 (FFA2R), turning LTB4 into a potent activator of the NADPH oxidase in neutrophils. biorxiv.orgbiorxiv.org It is currently unknown if ω-Hydroxy-LTB4 participates in similar receptor crosstalk phenomena. Investigating the ability of ω-Hydroxy-LTB4 to induce or modulate receptor transactivation could reveal new layers of complexity in its biological function.
| Receptor Interaction Aspect | Key Findings | Future Research Directions |
| Receptor Binding and Affinity | - Binds to both BLT1 and BLT2 receptors. capes.gov.brcaymanchem.com- Generally a weaker agonist at the BLT1 receptor compared to LTB4. capes.gov.brescholarship.org- Retains binding affinity at BLT2 but may not be a strong agonist. caymanchem.com | - Comprehensive kinetic and thermodynamic binding studies.- High-resolution structural analysis of ω-Hydroxy-LTB4-receptor complexes. researchgate.netosti.gov |
| Differential Downstream Signaling | - Less potent than LTB4 in inducing calcium mobilization and chemotaxis. capes.gov.br- Suggests biased agonism. | - Dissection of G protein coupling and downstream effector activation profiles for each receptor subtype.- Identification of signaling pathways uniquely modulated by ω-Hydroxy-LTB4. |
| Receptor Transactivation | - LTB4-activated BLT1 can transactivate FFA2R. biorxiv.orgbiorxiv.org | - Does ω-Hydroxy-LTB4 participate in receptor crosstalk?- Can it modulate LTB4-induced receptor transactivation? |
Investigation of Unexplored Biological Roles and Functional Significance in Diverse Cellular and Model Systems
While the role of ω-Hydroxy-LTB4 in dampening the pro-inflammatory actions of LTB4 is recognized, its own potential biological activities remain largely unexplored. Future research should move beyond the traditional view of ω-Hydroxy-LTB4 as a mere inactive metabolite and investigate its potential roles in the resolution of inflammation, tissue repair, and its effects on non-immune cells.
Role in the Resolution of Inflammation: The resolution of inflammation is an active process involving the production of specialized pro-resolving mediators. ucl.ac.ukmdpi.com ω-Hydroxy-LTB4, by competing with LTB4 for BLT1 receptor binding, can act as an inhibitor of LTB4-mediated responses and may play a role in dampening neutrophil swarming. nih.govfrontiersin.org This suggests that the ω-oxidation of LTB4 is a crucial step in the resolution phase of inflammation. nih.gov Future studies using in vivo models of resolving inflammation are needed to precisely define the contribution of ω-Hydroxy-LTB4 to this process. It is also plausible that ω-Hydroxy-LTB4 may have its own pro-resolving functions, a hypothesis that warrants investigation.
Function in Non-Immune Cells: The expression of BLT receptors is not restricted to immune cells. The BLT2 receptor, in particular, is expressed in various non-immune cell types, including intestinal epithelial cells and keratinocytes. oup.comresearchgate.net This raises the intriguing possibility that ω-Hydroxy-LTB4 could have unexplored functions in these tissues. For example, the BLT2 receptor has been implicated in enhancing skin barrier function. researchgate.net Investigating the effects of ω-Hydroxy-LTB4 on epithelial barrier integrity, wound healing, and other physiological processes in non-immune tissues could uncover novel biological roles.
Interactions with Other Signaling Pathways: The interplay between eicosanoid signaling and other major regulatory pathways is a complex and important area of research. For instance, LTB4 has been shown to activate the nuclear receptor PPAR-α, leading to a feedback loop that can regulate its own catabolism. ucl.ac.uknih.gov Whether ω-Hydroxy-LTB4 can also interact with and modulate the activity of nuclear receptors or other signaling pathways is an open question. Exploring these potential interactions could reveal unexpected functions for this metabolite in cellular homeostasis and disease.
Development of Advanced Analytical Platforms for Precise and Comprehensive Metabolomic Profiling of ω-Hydroxylated Eicosanoids
A significant challenge in the study of ω-Hydroxy-LTB4 and other eicosanoids is their low abundance, chemical instability, and the complexity of their metabolic pathways. The development of more sensitive and comprehensive analytical methods is therefore crucial for advancing our understanding of their roles in health and disease.
Advanced Mass Spectrometry Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids. ersnet.orgnih.govresearchgate.net Future efforts should focus on developing ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods with even greater sensitivity and specificity to enable the quantification of very low levels of ω-Hydroxy-LTB4 and its isomers in complex biological matrices. mdpi.com The development of methods that can distinguish between different positional isomers of hydroxylated LTB4 (e.g., 19-hydroxy-LTB4 vs. 20-hydroxy-LTB4) is also critical, as these isomers may have different biological activities. nih.gov
Comprehensive Metabolomic Profiling: The future of eicosanoid research lies in comprehensive metabolomic and lipidomic profiling, which allows for the simultaneous measurement of a large number of lipid mediators in a single sample. escholarship.orgersnet.orgmdpi.com This approach can provide a "snapshot" of the entire eicosanoid network and how it is perturbed in different physiological and pathological states. Applying these advanced profiling techniques to various diseases, such as chronic obstructive pulmonary disease (COPD), scleroderma-associated pulmonary hypertension, and systemic lupus erythematosus, will likely reveal novel roles for ω-Hydroxy-LTB4 and other omega-hydroxylated eicosanoids as biomarkers and potential therapeutic targets. escholarship.orgmdpi.comfrontiersin.org
Improved Sample Preparation and Standardization: The accuracy of eicosanoid analysis is highly dependent on the methods used for sample preparation and the availability of appropriate internal standards. researchgate.netmdpi.com Given the instability of many eicosanoids, it is essential to develop and validate robust protocols for sample collection, extraction, and storage to minimize artifactual oxidation. Furthermore, the synthesis and commercial availability of a wider range of stable isotope-labeled internal standards for ω-hydroxylated eicosanoids are needed to improve the accuracy and precision of their quantification.
| Analytical Challenge | Current Approaches | Future Directions |
| Sensitivity and Specificity | - LC-MS/MS | - Development of ultra-high-performance LC-MS/MS methods. mdpi.com- Methods for separation and quantification of isomers. nih.gov |
| Comprehensive Analysis | - Targeted analysis of a limited number of eicosanoids. | - Comprehensive metabolomic and lipidomic profiling of the entire eicosanoid network. escholarship.orgersnet.orgmdpi.com |
| Accuracy and Precision | - Solid-phase extraction, liquid-liquid extraction. mdpi.com | - Improved and standardized protocols for sample handling.- Wider availability of stable isotope-labeled internal standards. |
Q & A
Q. What are the optimization strategies for ELISA-based detection of this compound in complex matrices?
- Answer: To minimize interference:
- Matrix-matched standards: Prepare calibration curves in the same biological fluid (e.g., plasma, CSF) as samples .
- Cross-reactivity checks: Pre-absorb antibodies with structural analogs (e.g., LTB4) to confirm specificity .
- Signal amplification: Use avidin-biotin systems to enhance sensitivity in low-abundance samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
